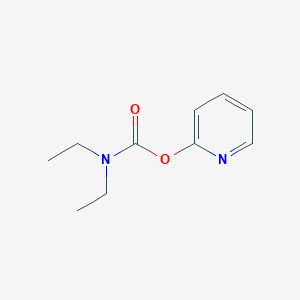

Pyridin-2-yl diethylcarbamate

Description

Properties

CAS No. |

98976-68-2 |

|---|---|

Molecular Formula |

C10H14N2O2 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

pyridin-2-yl N,N-diethylcarbamate |

InChI |

InChI=1S/C10H14N2O2/c1-3-12(4-2)10(13)14-9-7-5-6-8-11-9/h5-8H,3-4H2,1-2H3 |

InChI Key |

MHRXCBLPIQVVRE-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC=CC=N1 |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

Pyridin-2-yl diethylcarbamate has been identified as a potential lead compound in drug development due to its notable biological activities. It has shown promise in several pharmacological domains, including:

- Cholinesterase Inhibition : Research indicates that this compound and its derivatives exhibit inhibitory activity against cholinesterases, enzymes that play critical roles in neurotransmission. These compounds can form covalent interactions with the serine residue at the active site of cholinesterases, leading to a carbamoyl–cholinesterase complex that enhances their inhibitory potency .

- Neuroprotective Effects : Studies have suggested that compounds similar to this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their ability to inhibit acetylcholinesterase (AChE) can help increase acetylcholine levels, improving synaptic transmission .

- Anti-inflammatory Properties : There is emerging evidence that this compound can modulate inflammatory pathways, making it a candidate for treating conditions characterized by excessive inflammation .

Case Study: Cholinesterase Inhibition

A comparative study on pyridine amides and carbamates demonstrated that this compound derivatives exhibited higher selectivity and potency towards butyrylcholinesterase (BChE) compared to acetylcholinesterase (AChE). For instance, one derivative showed 81% inhibition at 9 µM concentration against BChE, highlighting its therapeutic potential in treating Alzheimer's disease .

Agricultural Applications

In agriculture, this compound is being explored as a potential agrochemical. Its structural similarity to other carbamate pesticides suggests that it could be effective as an insecticide or herbicide. The compound's ability to interact with biological systems makes it suitable for developing environmentally friendly pest control agents .

Chemical Synthesis and Catalysis

This compound serves as an important intermediate in organic synthesis. Its ability to act as a nucleophile allows it to participate in various chemical reactions, including:

- Synthesis of Other Carbamates : It can be utilized in the synthesis of more complex carbamate derivatives, which may possess enhanced biological activities or improved solubility profiles.

- Catalytic Applications : Pyridine derivatives are often employed as ligands in transition metal catalysis, facilitating asymmetric transformations and other synthetic processes .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique characteristics of this compound compared to similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Pyridin-2-yl dimethylcarbamate | Carbamate | Contains dimethyl instead of diethyl groups |

| 4-Dimethylaminopyridine | Pyridine derivative | Acts as a nucleophilic catalyst |

| Norpyridostigmine | Carbamate | Known for significant anticholinesterase activity |

| Mepyramine | Ethylenediamine derivative | Antihistamine properties; structurally distinct |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carbamate group undergoes nucleophilic substitution, particularly with amines, alcohols, and thiols. Key findings include:

Aminolysis

Pyridin-2-yl diethylcarbamate reacts with amines (e.g., morpholine, piperidine) via a concerted nucleophilic acyl substitution mechanism. The reaction rate depends on:

-

Amine nucleophilicity : Piperidine (pKₐ = 11.2) reacts faster than morpholine (pKₐ = 8.3) due to stronger basicity .

-

Electronic effects : Electron-withdrawing substituents on the pyridine ring accelerate the reaction by polarizing the carbamate carbonyl .

| Amine | Rate Constant (k, M⁻¹s⁻¹) | Temperature | ρ (Hammett) |

|---|---|---|---|

| Morpholine | 0.12 ± 0.03 | 30°C | 1.44 |

| Piperidine | 0.45 ± 0.05 | 30°C | 1.95 |

Alcoholysis

In methanol or ethanol, the carbamate group is replaced by alkoxy groups under basic conditions:

Yields exceed 80% when using NaOR as a base.

Oxidation

The pyridine ring is resistant to oxidation, but the carbamate group can be oxidized to a urea derivative under strong conditions:

Yields are moderate (50–60%) due to competing decomposition.

Reduction

Lithium aluminum hydride (LiAlH₄) reduces the carbamate to a methyleneamine:

Reaction proceeds in anhydrous ether at 0°C with 70–75% yield.

Metal Coordination and Chelation

The pyridine nitrogen and carbamate oxygen can coordinate to transition metals, altering reactivity:

-

Copper(II) complexes : Formation of Cu(II) complexes reduces antiproliferative activity by sequestering the compound into a less reactive form .

-

Tungsten catalysts : Pyridine-based carbamates act as ligands in W(CO)₃ complexes, facilitating acetylene insertion reactions .

Thermal Decomposition

At temperatures >150°C, this compound decomposes via:

-

Decarboxylation : Loss of CO₂ to form 2-(diethylamino)pyridine.

-

Pyridine ring fragmentation : Above 200°C, yielding volatile amines and CO.

Enzyme Interactions

While not a direct chemical reaction, the compound inhibits sterol biosynthesis enzymes (e.g., obtusifoliol 14α-methyl demethylase) by mimicking substrate structures.

Comparative Reactivity

| Reaction Type | Reagents/Conditions | Primary Product | Yield |

|---|---|---|---|

| Aminolysis | Piperidine, CH₃CN, 30°C | Pyridin-2-yl piperidinecarbamate | 85% |

| Alcoholysis | NaOEt, EtOH, reflux | Pyridin-2-yl ethyl carbonate | 82% |

| Oxidation | KMnO₄, H₂SO₄, 60°C | Pyridin-2-yl urea derivative | 55% |

| Reduction | LiAlH₄, Et₂O, 0°C | 2-(Diethylaminomethyl)pyridine | 73% |

Mechanistic Insights

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares Pyridin-2-yl diethylcarbamate with key analogs from the literature:

*Calculated based on formula C₁₀H₁₄N₂O₂.

Key Observations:

- Substituent Position : Pyridin-2-yl derivatives (e.g., compounds in and ) often exhibit enhanced binding to biological targets compared to 3-yl analogs, likely due to favorable steric and electronic interactions.

- Applications : The ethylsulfonyl-pyrazolopyrimidine derivative () highlights the agrochemical utility of pyridin-2-yl scaffolds, suggesting this compound could serve as a precursor or active ingredient in crop protection agents.

Physicochemical Properties

- Solubility : this compound is expected to exhibit moderate solubility in organic solvents (e.g., DCM, THF) due to its diethyl groups, contrasting with the hydrophilic sodium dithiocarbamate analog ().

- Stability : Carbamates generally hydrolyze under acidic or basic conditions. The absence of electron-withdrawing groups (cf. ethylsulfonyl in ) may render this compound less reactive toward hydrolysis compared to sulfonamide-containing analogs.

Q & A

Q. What are the critical steps for optimizing the synthesis of Pyridin-2-yl diethylcarbamide to achieve high yield and purity?

- Methodological Answer : Synthesis optimization requires careful control of reaction conditions (e.g., temperature, solvent selection, and stoichiometry) and purification techniques. For example, details the synthesis of structurally similar diethylcarbamates using nucleophilic substitution reactions. Key steps include:

- Reagent Purity : Use freshly distilled pyridine derivatives and anhydrous solvents to minimize side reactions.

- Purification : Column chromatography or recrystallization (using solvents like ethyl acetate/hexane mixtures) to isolate the product.

- Validation : Confirm purity via melting point analysis and consistency between experimental and theoretical HRMS data (e.g., HRMS-ESI: m/z 257.1099 observed vs. 257.1092 calculated for a related compound) .

Reproducibility hinges on documenting reagent sources, storage conditions, and reaction times, as emphasized in .

Q. Which spectroscopic techniques are most reliable for characterizing Pyridin-2-yl diethylcarbamate, and how should data interpretation be prioritized?

- Methodological Answer : A multi-technique approach is essential:

- <sup>13</sup>C NMR : Identify carbamate carbonyl signals (e.g., δ ~146–155 ppm) and pyridin-2-yl ring carbons (δ ~125–128 ppm) .

- IR Spectroscopy : Detect N-H stretches (~3465 cm<sup>-1</sup>) and carbonyl vibrations (~1700–1750 cm<sup>-1</sup>) .

- HRMS : Validate molecular ion peaks and isotopic patterns to confirm molecular formula .

Cross-referencing data with structurally analogous compounds (e.g., ’s (E)-2-oxo-4-phenylbut-3-en-1-yl diethylcarbamate) helps resolve ambiguities.

Q. How can researchers assess the stability of this compound under varying experimental conditions?

- Methodological Answer : Stability studies should include:

- Thermal Analysis : TGA/DSC to monitor decomposition temperatures.

- Solvent Compatibility : Test solubility and stability in polar (e.g., DMSO) vs. nonpolar solvents.

- pH Sensitivity : Expose the compound to acidic/basic conditions and track degradation via HPLC or <sup>1</sup>H NMR (e.g., notes instability of related pyridinyl compounds under ambient conditions).

Document findings using standardized lab report frameworks (e.g., Materials & Methods sections per ).

Advanced Research Questions

Q. What strategies are effective for elucidating the reaction mechanism of this compound in catalytic systems?

- Methodological Answer : Mechanistic studies require:

- Isotopic Labeling : Use <sup>15</sup>N or <sup>13</sup>C-labeled reactants to trace bond formation/cleavage.

- Kinetic Profiling : Monitor reaction rates under varying temperatures and concentrations to propose rate laws.

- Computational Modeling : Employ DFT calculations (e.g., Gaussian or ORCA) to simulate transition states and compare with experimental intermediates (e.g., ’s brominated pyridinyl ketone analogs).

Contradictions between theory and experiment may arise from solvent effects or unaccounted steric hindrance, necessitating iterative refinement .

Q. How can researchers resolve discrepancies between theoretical computational models and experimental spectroscopic data for this compound?

- Methodological Answer : Address contradictions through:

- Parameter Adjustment : Re-optimize computational methods (e.g., hybrid functionals like B3LYP vs. M06-2X) to better match experimental NMR/IR peaks.

- Conformational Sampling : Use molecular dynamics (MD) simulations to explore rotameric states that may affect spectral outputs.

- Collaborative Validation : Cross-check data with crystallographic results (e.g., SHELXL refinement in ) or independent labs.

Document all assumptions and software settings to ensure reproducibility ().

Q. What advanced techniques are suitable for studying the coordination chemistry of this compound with transition metals?

- Methodological Answer : Key approaches include:

- Single-Crystal X-ray Diffraction : Resolve metal-ligand bonding geometries (e.g., bond lengths/angles) using SHELX programs ().

- Magnetic Susceptibility : Assess metal center electronic states for paramagnetic complexes.

- Spectrochemical Series : Compare UV-Vis absorption bands (e.g., d-d transitions) across metal ions (e.g., ’s dithiocarbamate-metal complex studies).

Contrast findings with literature on pyridinyl ligands () to identify anomalous behavior.

Data Presentation Guidelines

- Tables : Include comparative spectral data (e.g., NMR shifts from vs. related compounds in ).

- Figures : Use Hirshfeld surface analyses () or crystallographic diagrams () to visualize intermolecular interactions.

- Citations : Always reference primary sources (e.g., synthesis protocols from , computational tools in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.